Cas no 86724-13-2 (1H-Imidazole-2,4-dicarboxylic acid, diethyl ester)

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester structure
86724-13-2 structure
Nome del prodotto:1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
Numero CAS:86724-13-2
MF:C9H12N2O4
MW:212.202582359314
MDL:MFCD26383096
CID:1119684
PubChem ID:11481268

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Imidazole-2,5-dicarboxylic acid 2,5-diethyl ester
    • diethyl 1H-imidazole-2,4-dicarboxylate
    • diethyl 1H-imidazole-2,5-dicarboxylate
    • 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
    • Diethyl imidazole-2,4-dicarboxylate
    • 1H-Imidazole-2,4-dicarboxylic acid diethyl ester
    • 2,4-DIETHYL 1H-IMIDAZOLE-2,4-DICARBOXYLATE
    • 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester (9CI)
    • 2,5-Diethyl 1H-imidazole-2,5-dicarboxylate (ACI)
    • AS-62101
    • SCHEMBL3809367
    • 86724-13-2
    • F53414
    • AKOS024450243
    • DTXSID30467248
    • DB-187071
    • MDL: MFCD26383096
    • Inchi: 1S/C9H12N2O4/c1-3-14-8(12)6-5-10-7(11-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
    • Chiave InChI: GATNVKATWLZAGO-UHFFFAOYSA-N
    • Sorrisi: O=C(C1NC(C(OCC)=O)=CN=1)OCC

Proprietà calcolate

  • Massa esatta: 212.07970687g/mol
  • Massa monoisotopica: 212.07970687g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.2
  • Superficie polare topologica: 81.3

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D753504-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$135 2024-06-07
Cooke Chemical
M2510147-100mg
diethyl1H-imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
RMB 5416.00 2025-02-21
Chemenu
CM468340-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%+
100mg
$477 2023-01-19
Chemenu
CM468340-250mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%+
250mg
$874 2023-01-19
eNovation Chemicals LLC
D753504-500mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
500mg
$260 2024-06-07
1PlusChem
1P004KPL-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$122.00 2024-04-21
Aaron
AR004KXX-100mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
$86.00 2025-01-22
1PlusChem
1P004KPL-1g
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
1g
$443.00 2024-04-21
1PlusChem
1P004KPL-250mg
Diethyl imidazole-2,4-dicarboxylate
86724-13-2 95%
250mg
$199.00 2024-04-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H907462-100mg
diethyl 1H-imidazole-2,4-dicarboxylate
86724-13-2 95%
100mg
6,093.00 2021-05-17

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
2.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Riferimento
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Water ;  72 h, 59 psi, rt
1.2 Solvents: Ethanol ;  5 °C
2.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
3.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Riferimento
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Acetonitrile
2.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
3.1 Solvents: Ethyl acetate
Riferimento
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Acetonitrile
2.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
3.1 Solvents: Ethyl acetate
Riferimento
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
2.1 Solvents: Ethyl acetate
Riferimento
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ;  20 min, 10 °C; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: tert-Butyl methyl ether ,  Water ;  5 °C
2.1 Solvents: Ethanol ;  30 min, rt; 3 h, rt
3.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Riferimento
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Phosphinic acid ,  Sodium nitrite Solvents: Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
Riferimento
Preparative route to 2-ethoxycarbonylimidazole-4-phosphonate and diethyl imidazole-2,4-dicarboxylate
Vuilhorgne, Marc; et al, Journal of Heterocyclic Chemistry, 2003, 40(1), 159-162

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
2.1 Solvents: Acetonitrile
3.1 Reagents: Sodium nitrite ,  Water Catalysts: Hypophosphorous acid Solvents: Water
4.1 Solvents: Ethyl acetate
Riferimento
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Ethyl acetate
Riferimento
Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
Brown, Tom; et al, Journal of the Chemical Society, 1983, (4), 809-11

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Raw materials

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Preparation Products

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester Letteratura correlata

  • 1. Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives
    Tom Brown,Gordon Shaw,Graham J. Durant J. Chem. Soc. Perkin Trans. 1 1983 809
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.